molecular formula C16H21N3O B14776324 2-amino-N-(isoquinolin-1-ylmethyl)-N-propan-2-ylpropanamide

2-amino-N-(isoquinolin-1-ylmethyl)-N-propan-2-ylpropanamide

Cat. No.: B14776324
M. Wt: 271.36 g/mol
InChI Key: YFWLBIXHFIYWQW-UHFFFAOYSA-N
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Description

2-amino-N-(isoquinolin-1-ylmethyl)-N-propan-2-ylpropanamide is a chemical compound with a complex structure that includes an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(isoquinolin-1-ylmethyl)-N-propan-2-ylpropanamide typically involves the reaction of isoquinoline derivatives with appropriate amines and amides. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metals to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(isoquinolin-1-ylmethyl)-N-propan-2-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine or amide groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-amino-N-(isoquinolin-1-ylmethyl)-N-propan-2-ylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-amino-N-(isoquinolin-1-ylmethyl)-N-propan-2-ylpropanamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-isoquinolin-1-ylmethyl-N-methyl-propionamide
  • 2-amino-N-isoquinolin-1-ylmethyl-acetamide

Uniqueness

2-amino-N-(isoquinolin-1-ylmethyl)-N-propan-2-ylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isoquinoline moiety and the presence of both amine and amide groups make it versatile for various applications, distinguishing it from similar compounds.

Properties

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

2-amino-N-(isoquinolin-1-ylmethyl)-N-propan-2-ylpropanamide

InChI

InChI=1S/C16H21N3O/c1-11(2)19(16(20)12(3)17)10-15-14-7-5-4-6-13(14)8-9-18-15/h4-9,11-12H,10,17H2,1-3H3

InChI Key

YFWLBIXHFIYWQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=NC=CC2=CC=CC=C21)C(=O)C(C)N

Origin of Product

United States

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